molecular formula C17H18ClNO5S B2931804 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1788559-29-4

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2931804
CAS No.: 1788559-29-4
M. Wt: 383.84
InChI Key: ZOWOOBDOCQADHA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1788559-29-4) is a chemical compound with the molecular formula C17H18ClNO5S and a molecular weight of 383.85 g/mol . This benzodioxine-sulfonamide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound features a 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in drug discovery known for its metabolic stability and presence in pharmacologically active molecules. The integration of the sulfonamide group expands its potential research applications, as this functional group is a key pharmacophore in various biologically active compounds. Structurally related benzodioxine derivatives have been investigated as potent inhibitors of bacterial cell division protein FtsZ, a promising target for novel antibiotics against drug-resistant pathogens like Staphylococcus aureus . Furthermore, fused 1,4-dihydrodioxin derivatives have been explored as inhibitors of Heat Shock Transcription Factor 1 (HSF1) for potential application in proliferative diseases . The sulfonamide moiety itself is a classic feature in many approved drugs, such as the antibiotic Sulfamethizole, which acts by inhibiting bacterial dihydropteroate synthase . This combination of features makes this compound a valuable building block for researchers in chemical biology and antimicrobial discovery. The product is supplied with a guaranteed purity of 90% or higher . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-22-17(13-4-2-3-5-14(13)18)11-19-25(20,21)12-6-7-15-16(10-12)24-9-8-23-15/h2-7,10,17,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWOOBDOCQADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved by reacting catechol with an appropriate aldehyde under acidic conditions to form the benzodioxine structure.

    Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the benzodioxine intermediate with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

    Attachment of the Chlorophenyl and Methoxyethyl Groups: The final step involves the attachment of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be achieved through a series of substitution reactions, where the appropriate halogenated precursors are reacted with the benzodioxine-sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial and antifungal properties.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.

    Industrial Applications: It is used in the development of new materials and chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-bromoethyl group in 5a confers broad-spectrum antibacterial activity, likely due to enhanced electrophilicity and interaction with bacterial enzymes . The 2-(2-chlorophenyl)-2-methoxyethyl group in the target compound introduces both aromatic (chlorophenyl) and polar (methoxy) elements, which may improve blood-brain barrier penetration or receptor selectivity compared to purely aliphatic substituents .

Sulfonamide vs. Carboxamide Derivatives :

  • Sulfonamides (e.g., target compound, 5a , 5c ) generally exhibit better solubility and metabolic stability than carboxamides (e.g., 7l ) due to the sulfonamide group’s strong hydrogen-bonding capacity .
  • Carboxamides like 7l show potent antimicrobial activity with low hemolytic effects, suggesting a balance between hydrophobicity and biocompatibility .

Molecular Weight and Solubility

  • The target compound (~396.84 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol). Its methoxy group may enhance solubility compared to bromoethyl (5a ) or phenylpropyl (5c ) derivatives .
  • Sulfonamide derivatives generally exhibit higher aqueous solubility than carboxamides, as seen in 7a-l (melting points 128–168°C) .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure features a benzodioxine core with a sulfonamide group, which is often associated with various biological activities. The presence of the chlorophenyl and methoxyethyl groups may enhance its pharmacological properties.

  • Molecular Formula : C17H18ClN3O4S
  • Molecular Weight : 387.85 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory effects. Specifically, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. A study reported that several derivatives showed strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 2.14 µM . This inhibition can have implications for treating conditions like urinary tract infections and other diseases where urease plays a role.

Anti-inflammatory and Anticancer Properties

Recent investigations into related compounds have highlighted their potential anti-inflammatory and anticancer activities. For example, certain derivatives have been shown to reduce inflammatory markers in vitro and exhibit cytotoxic effects against various cancer cell lines . The mechanisms may involve modulation of signaling pathways associated with inflammation and cancer progression.

Study 1: Antibacterial Activity

In a comparative study of several sulfonamide derivatives, including this compound, researchers found that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this compound. It was found that the compound inhibited AChE with an IC50 value of 15 µM, which suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong inhibition of urease; IC50 values between 0.63-2.14 µM
Anti-inflammatoryReduction in inflammatory markers in vitro
AnticancerCytotoxic effects on various cancer cell lines

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